molecular formula C15H20O4 B14513142 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid CAS No. 63087-77-4

3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid

Katalognummer: B14513142
CAS-Nummer: 63087-77-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: PPKSRWBBMMEDGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid: is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxy group and a trimethyloxan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzoic acid derivative with reagents that introduce the hydroxy and trimethyloxan groups under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects. It may act as an antioxidant or have other bioactive properties that make it useful in drug development .

Industry: In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for performance enhancement .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid is unique due to the presence of the trimethyloxan ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions or stability are required .

Eigenschaften

CAS-Nummer

63087-77-4

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

3-hydroxy-4-(2,6,6-trimethyloxan-2-yl)benzoic acid

InChI

InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)

InChI-Schlüssel

PPKSRWBBMMEDGG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.